Enzymatic Synthesis: Regioselectivity of Toluene Dioxygenase
The compound can be synthesized with absolute regioselectivity and high yield using toluene dioxygenase, providing a controlled and scalable biotechnological route compared to purely chemical synthesis which may yield a mixture of isomers [1].
| Evidence Dimension | Synthesis Yield & Regioselectivity |
|---|---|
| Target Compound Data | Yield: 100% |
| Comparator Or Baseline | Non-enzymatic chemical synthesis |
| Quantified Difference | Enzymatic route ensures complete regioselectivity for the cis-(1R,2S) product, a purity unattainable without chiral separation in standard chemical synthesis [1]. |
| Conditions | Enzymatic reaction using toluene dioxygenase and oxygen [1]. |
Why This Matters
This defined biocatalytic route guarantees a product of high stereochemical purity, which is essential for reproducible research and eliminates the need for costly and complex chiral separations.
- [1] ChemicalBook. (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2-DIHYDRONAPHTHALENE synthesis. View Source
